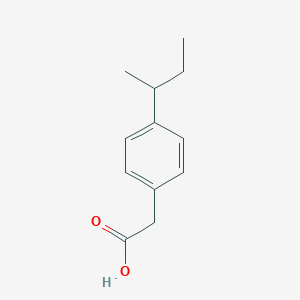

2-(4-butan-2-ylphenyl)acetic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-butan-2-ylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-9(2)11-6-4-10(5-7-11)8-12(13)14/h4-7,9H,3,8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGIRQPMCEAWMBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601291529 | |

| Record name | 4-(1-Methylpropyl)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601291529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1977-39-5 | |

| Record name | 4-(1-Methylpropyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1977-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Methylpropyl)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601291529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Novel Derivatization Strategies for 2 4 Butan 2 Ylphenyl Acetic Acid

Established Synthetic Routes to 2-(4-butan-2-ylphenyl)acetic Acid

The synthesis of this compound often leverages well-established reactions developed for phenylacetic acid and its analogues. These routes typically involve the construction of the substituted benzene (B151609) ring followed by the introduction or modification of the acetic acid side chain.

Several traditional methods for synthesizing phenylacetic acids can be adapted for the preparation of this compound. google.com These routes generally begin with a sec-butylbenzene (B1681704) precursor, which can be synthesized via Friedel-Crafts alkylation of benzene.

Willgerodt-Kindler Reaction: This reaction is a powerful method for converting aryl ketones into the corresponding amides, which can then be hydrolyzed to carboxylic acids. sciencemadness.org The synthesis of this compound via this route would start from 4-sec-butylacetophenone. The ketone is treated with sulfur and an amine, typically morpholine (B109124), to form a thiomorpholide. sciencemadness.orgunigoa.ac.in Subsequent hydrolysis of the thiomorpholide yields the desired phenylacetic acid derivative. sciencemadness.orggoogle.com

From Benzyl (B1604629) Halides: A common pathway involves the conversion of a substituted benzyl halide into a nitrile, followed by hydrolysis. sciencemadness.orgorgsyn.org In this case, 4-sec-butylbenzyl chloride or bromide would be reacted with a cyanide salt (e.g., sodium or potassium cyanide) to form 2-(4-butan-2-ylphenyl)acetonitrile. This nitrile is then subjected to acidic or alkaline hydrolysis to produce this compound. orgsyn.orgmdpi.com

Grignard Reaction: An alternative route involves the carbonation of a Grignard reagent. sciencemadness.org 4-sec-butylbenzyl chloride is reacted with magnesium metal in a dry ether solvent to form the corresponding benzylmagnesium chloride. mdma.ch This organometallic intermediate is then reacted with solid carbon dioxide (dry ice), followed by an acidic workup, to yield the target carboxylic acid. mdma.ch

Table 1: Comparison of Classical Synthetic Routes

| Method | Starting Material | Key Reagents | Key Intermediate | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Willgerodt-Kindler | 4-sec-butylacetophenone | Sulfur, Morpholine, Acid/Base for hydrolysis | Thiomorpholide | Good for ketone starting materials | Often requires high temperatures; use of sulfur |

| Benzyl Halide to Nitrile | 4-sec-butylbenzyl halide | NaCN/KCN, H₂SO₄/NaOH | 2-(4-butan-2-ylphenyl)acetonitrile | Well-established, reliable | Use of highly toxic cyanide salts |

The efficiency and yield of classical synthetic routes are highly dependent on reaction conditions. Optimization of parameters such as solvent, temperature, reaction time, and catalyst is crucial for industrial-scale production.

For the Willgerodt-Kindler reaction, studies have focused on moving away from using excess morpholine as both a reactant and a solvent. The use of high-boiling point, polar aprotic solvents or polyethylene (B3416737) glycol (PEG) can facilitate the reaction at elevated temperatures, potentially improving yields and reaction times. unigoa.ac.in

In the hydrolysis of the nitrile intermediate, the concentration of the acid or base is a key parameter. For example, using 70% sulfuric acid is a common condition for the hydrolysis of benzyl cyanide. sciencemadness.org The temperature and duration of the hydrolysis must be carefully controlled to ensure complete conversion while minimizing the formation of by-products. The purification of the final product often involves recrystallization, and the choice of solvent for this step is critical to obtaining high-purity this compound. orgsyn.org

Similarly, for the Grignard route, the purity of the magnesium and the absolute dryness of the solvent and glassware are paramount to prevent quenching of the highly reactive organometallic intermediate. mdma.ch Optimizing the rate of addition of the benzyl halide can also be important to control the exothermic reaction and prevent the formation of coupling by-products. mdma.ch

Table 2: Example of Optimization Parameters for the Willgerodt-Kindler Reaction

| Parameter | Classical Condition | Optimized Condition | Rationale for Optimization |

|---|---|---|---|

| Solvent | Excess Morpholine | PEG-600 or other high-boiling solvent unigoa.ac.in | Reduce reactant usage, improve heat transfer, potentially greener alternative |

| Temperature | 120-160 °C | 75-100 °C (in PEG-600) unigoa.ac.in | Lower energy consumption, potentially fewer side reactions |

| Catalyst (Hydrolysis) | Stoichiometric H₂SO₄ or NaOH | Catalytic amounts of strong acid/base | Reduce waste, simplify workup |

| Reaction Time | 12-24 hours | 4-8 hours | Increase throughput, save energy |

Advanced Catalytic and Stereoselective Synthesis of this compound and its Precursors

Modern synthetic chemistry emphasizes the development of catalytic and stereoselective methods to enhance efficiency, control chirality, and improve sustainability. While this compound itself is achiral at the alpha-carbon, it possesses a stereocenter in the sec-butyl group and is a direct precursor to chiral profen drugs, which have a second stereocenter at the alpha-carbon.

The sec-butyl group attached to the phenyl ring contains a chiral center. Enantiomerically pure precursors can be synthesized using asymmetric catalysis. A highly effective method is the rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to an α,β-unsaturated ester. orgsyn.org

For instance, a chiral precursor to the target molecule could be synthesized by reacting 4-carboxyphenylboronic acid with ethyl crotonate in the presence of a chiral rhodium-BINAP catalyst. This would generate a chiral butanoate ester. Subsequent reduction and modification of the carboxyl group on the phenyl ring could lead to the desired 4-sec-butylphenyl structure with high enantiomeric purity. A similar large-scale synthesis of (S)-3-(4-bromophenyl)butanoic acid has been demonstrated, showcasing the industrial applicability of this approach. orgsyn.org

The target compound, this compound, is a key starting material for profen-class NSAIDs, such as 2-(4-butan-2-ylphenyl)propionic acid. The therapeutic activity of these drugs often resides in a single enantiomer. Therefore, the enantioselective formation of the alpha-carbon stereocenter is of paramount importance.

Starting from this compound, several strategies can be employed:

Chiral Auxiliary-Mediated Alkylation: The carboxylic acid can be converted to an ester or amide with a chiral auxiliary. Diastereoselective alkylation of the enolate of this derivative with a methylating agent, followed by removal of the auxiliary, can yield the desired enantiomer of the corresponding propionic acid.

Asymmetric Hydrogenation: A derivative of this compound, such as an α,β-unsaturated ester, can be synthesized. The enantioselective hydrogenation of the carbon-carbon double bond using a chiral catalyst (e.g., a Ru-BINAP complex) can establish the α-stereocenter with high enantiomeric excess. nih.gov

Catalytic Asymmetric Alkylation: Direct catalytic enantioselective alkylation of ester enolates derived from this compound represents a more atom-economical approach, although it is a challenging transformation. rsc.orgunc.edu

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact. nih.gov This involves using less hazardous solvents, reducing waste, and employing catalytic rather than stoichiometric reagents. sphinxsai.comresearchgate.net

For the synthesis of this compound, several green improvements have been explored:

Greener Willgerodt-Kindler Reaction: A study on the green synthesis of substituted phenylacetic acids demonstrated the use of polyethylene glycol (PEG-600) as a recyclable solvent and methanesulfonic acid as a less corrosive and recyclable catalyst for the hydrolysis step. unigoa.ac.in This approach avoids the use of large excesses of morpholine and harsh mineral acids. unigoa.ac.in

Catalytic Carbonylation: Newer methods for producing phenylacetic acids involve the direct carbonylation of substituted toluenes or benzyl alcohols using palladium catalysts. google.com If adapted for 4-sec-butyltoluene, this could offer a more atom-economical route that avoids the use of cyanide or the multi-step Grignard process.

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign alternative. While not yet standard for this specific molecule, enzymatic hydrolysis of the nitrile intermediate or enzymatic resolution of a racemic final product could significantly improve the sustainability of the process. The principles of optimizing enzymatic reactions, such as those for butyl acetate (B1210297) synthesis, could be applied here. researchgate.net

The implementation of these green protocols not only reduces the environmental footprint but also often leads to safer and more cost-effective manufacturing processes. nih.gov

Design and Synthesis of Structurally Modified Analogs and Derivatives of this compound

The core structure of this compound presents multiple avenues for structural modification, enabling the exploration of its chemical space for various applications. These modifications can be broadly categorized into three main areas: substitutions on the aromatic ring, alterations of the carboxylic acid functional group, and the construction of fused heterocyclic systems.

Ring Substitutions and Functionalization

The phenyl ring of this compound is a key target for introducing additional functional groups to modulate its physicochemical and biological properties. Standard electrophilic aromatic substitution reactions can be employed, although the directing effects of the existing alkyl and acetic acid groups must be considered. The sec-butyl group is an ortho-, para-directing activator, while the acetic acid moiety is a deactivating meta-director.

Research into related phenylacetic acid derivatives demonstrates the feasibility of such modifications. For instance, the synthesis of 2-(4-formylphenyl)acetic acid and 2-(4-(hydroxymethyl)phenyl)acetic acid highlights methods to introduce functional handles onto the phenyl ring. These handles can then serve as points for further derivatization.

One reported synthetic route to a functionalized phenylacetic acid involves the transformation of a bromomethyl group. For example, [4-(Bromomethyl)phenyl]acetic acid can be heated with cupric nitrate (B79036) trihydrate in water to yield 2-(4-formylphenyl)acetic acid . This indicates that a suitably functionalized precursor to this compound could undergo similar transformations.

The following table summarizes potential ring-substituted analogs and the synthetic precursors that could lead to them.

| Target Analog | Potential Precursor | Key Transformation |

| 2-(4-butan-2-yl-3-nitrophenyl)acetic acid | This compound | Nitration |

| 2-(3-amino-4-butan-2-ylphenyl)acetic acid | 2-(4-butan-2-yl-3-nitrophenyl)acetic acid | Reduction |

| 2-(4-butan-2-yl-3-hydroxyphenyl)acetic acid | 2-(3-amino-4-butan-2-ylphenyl)acetic acid | Diazotization followed by hydrolysis |

| 2-(4-butan-2-yl-3-chlorophenyl)acetic acid | 2-(3-amino-4-butan-2-ylphenyl)acetic acid | Sandmeyer reaction |

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional group that can be readily converted into a wide range of other functionalities, most notably esters and amides. These modifications can significantly impact the compound's polarity, solubility, and interactions with biological targets.

Esterification: The synthesis of esters from carboxylic acids is a fundamental transformation in organic chemistry. A variety of methods can be applied to this compound. For instance, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is a common approach. semanticscholar.org More sophisticated methods, particularly for sterically hindered alcohols, involve the use of coupling agents. One such strategy employs benzotriazole (B28993) esters, formed in situ from the carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a carbodiimide (B86325) like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), which then react with the alcohol. researchgate.net

Amidation: The formation of amides from this compound can be achieved by reacting it with an amine. This typically requires the activation of the carboxylic acid, often by converting it into a more reactive species such as an acyl chloride or by using peptide coupling reagents. Triphenylphosphine oxide has been shown to catalyze the amidation of carboxylic acids, providing a metal-free method for this transformation. organic-chemistry.org

The following table provides examples of derivatives resulting from the modification of the carboxylic acid moiety.

| Derivative Type | Reactant | Reagents/Catalyst | Product |

| Ester | Methanol (B129727) | H₂SO₄ (catalytic) | Methyl 2-(4-butan-2-ylphenyl)acetate |

| Ester | tert-Butyl alcohol | EDC, HOBt, DMAP | tert-Butyl 2-(4-butan-2-ylphenyl)acetate researchgate.net |

| Amide | Aniline | SOCl₂, then aniline | N-phenyl-2-(4-butan-2-ylphenyl)acetamide |

| Amide | Glycine methyl ester | HATU, DIPEA | Methyl 2-(2-(4-butan-2-ylphenyl)acetamido)acetate |

These derivatizations are crucial for creating prodrugs or for tuning the pharmacokinetic profile of the parent compound.

Heterocyclic Fused Systems Incorporating the Aryl-Acetic Acid Core

Incorporating the this compound scaffold into a heterocyclic ring system can lead to novel chemical entities with distinct three-dimensional shapes and biological activities. The synthesis of such fused systems often involves intramolecular cyclization reactions of appropriately functionalized derivatives.

For example, derivatives of phenylacetic acid can be used to construct thiophene (B33073) rings, which are important heterocyclic motifs in medicinal chemistry researchgate.net. A common strategy is the Gewald reaction, which would involve the reaction of a ketone or aldehyde derivative of this compound with a cyanoacetamide and elemental sulfur in the presence of a base.

Another approach involves the synthesis of thiazole (B1198619) derivatives. For example, a hydrazide derivative of this compound could be reacted with various reagents to form substituted thiazoles chemmethod.com. The synthesis of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives showcases how a core acetic acid structure can be linked to a thiazolidine-2,4-dione moiety, which can then undergo further reactions to form more complex systems nih.gov.

The following table outlines conceptual strategies for the synthesis of heterocyclic fused systems.

| Heterocyclic System | Key Intermediate | Conceptual Reaction |

| Thieno[2,3-b] derivative | 2-(4-butan-2-yl-3-aminophenyl)acetic acid | Reaction with a β-ketoester followed by cyclization |

| Benzofuran derivative | 2-(4-butan-2-yl-3-hydroxyphenyl)acetic acid | Reaction with an α-haloketone followed by intramolecular Williamson ether synthesis and cyclization |

| Indole (B1671886) derivative | 2-(4-butan-2-yl-3-nitrophenyl)acetic acid | Reduction to the amine, followed by Fischer indole synthesis with a suitable ketone |

| Thiazole derivative | 2-(4-butan-2-ylphenyl)thioamide | Hantzsch thiazole synthesis with an α-haloketone |

These synthetic strategies open the door to a vast array of novel compounds where the aryl-acetic acid core is embedded within a larger, more complex heterocyclic framework, offering new possibilities for drug discovery and materials science.

Advanced Spectroscopic and Chromatographic Characterization in Research of 2 4 Butan 2 Ylphenyl Acetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 2-(4-butan-2-ylphenyl)acetic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Assignments

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR techniques that provide essential information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively. uobasrah.edu.iqyoutube.com

The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electron density around the protons. For instance, aromatic protons typically resonate at a lower field (higher ppm) compared to aliphatic protons due to the deshielding effect of the benzene (B151609) ring. docbrown.info

Similarly, the ¹³C NMR spectrum reveals a separate peak for each chemically non-equivalent carbon atom. pressbooks.pub The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the clear resolution of every carbon signal. pressbooks.publibretexts.org The carbonyl carbon of the carboxylic acid group, for example, appears at a characteristic downfield position. libretexts.orgdocbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~11-12 | ~170-180 |

| Methylene (-CH₂-) | ~3.6 | ~40-45 |

| Aromatic (C₆H₄) | ~7.1-7.3 | ~128-140 |

| Methine (-CH-) | ~2.7 | ~40-45 |

| Methylene (-CH₂- in butyl) | ~1.6 | ~30-35 |

| Methyl (-CH₃ in butyl) | ~1.2 | ~20-25 |

| Methyl (-CH₃ in butyl) | ~0.8 | ~10-15 |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

To further elucidate the complex structure and connectivity of this compound, a variety of two-dimensional (2D) NMR experiments are employed. harvard.edustudylib.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduuvic.ca Cross-peaks in a COSY spectrum connect the signals of coupled protons, helping to establish the sequence of protons within the molecule's fragments, such as the butyl group and its attachment to the phenyl ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These are heteronuclear correlation experiments that show correlations between protons and directly attached carbons (one-bond C-H coupling). sdsu.eduuvic.caprinceton.edu This is crucial for assigning specific proton signals to their corresponding carbon atoms in the skeleton of this compound. uvic.ca

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. harvard.eduprinceton.edu This is particularly useful for determining the stereochemistry and conformation of the molecule. For instance, NOESY can help to understand the spatial relationship between the protons of the butyl group and the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass and elemental composition of a molecule with high accuracy. docbrown.info This information is critical for confirming the molecular formula of this compound.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

To analyze a compound by mass spectrometry, it must first be ionized. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two common "soft" ionization techniques that are well-suited for analyzing organic molecules like this compound. americanlaboratory.comyoutube.com

Electrospray Ionization (ESI): ESI is particularly effective for polar molecules and can generate protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. nih.govnih.gov For this compound, ESI in negative ion mode would likely produce a strong signal for the [M-H]⁻ ion due to the acidic proton of the carboxylic acid group.

Atmospheric Pressure Chemical Ionization (APCI): APCI is often used for less polar and more volatile compounds. youtube.com It typically produces protonated molecules [M+H]⁺. nih.gov Comparing the results from both ESI and APCI can provide complementary information and increase the confidence in the identification of the molecular ion. americanlaboratory.comchromatographyonline.com

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to elucidate the structure of a molecule. wikipedia.orgunt.edu In a typical MS/MS experiment, the molecular ion of this compound is selected in the first mass analyzer and then fragmented by collision with an inert gas. youtube.com The resulting fragment ions are then analyzed in a second mass analyzer. youtube.com

The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its substructures. docbrown.info For this compound, characteristic fragmentation pathways would likely include the loss of the carboxylic acid group (-COOH) as CO₂ and H₂O, and cleavage of the butyl group. Analyzing these fragmentation patterns helps to confirm the proposed structure. nih.govnih.gov

Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. thermofisher.comuni-salzburg.at

FTIR Spectroscopy: In FTIR spectroscopy, the absorption of infrared radiation by the molecule is measured. thermofisher.com The resulting spectrum shows absorption bands corresponding to specific vibrational modes of the functional groups. For this compound, key characteristic peaks would include a broad O-H stretch from the carboxylic acid group, a strong C=O stretch from the carbonyl group, C-H stretching from the aromatic and aliphatic parts of the molecule, and C=C stretching from the aromatic ring. researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. thermofisher.comarxiv.org While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show characteristic peaks for the aromatic ring and the aliphatic chain, providing a more complete vibrational profile of the molecule. uni-salzburg.at

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Carboxylic Acid (O-H) | Stretching | 3300-2500 (broad) | Weak or not observed |

| Carbonyl (C=O) | Stretching | 1720-1700 | 1720-1700 |

| Aromatic (C-H) | Stretching | 3100-3000 | 3100-3000 |

| Aliphatic (C-H) | Stretching | 3000-2850 | 3000-2850 |

| Aromatic (C=C) | Stretching | 1600-1450 | 1600-1450 |

| Carboxylic Acid (C-O) | Stretching | 1320-1210 | Strong |

Note: These are general ranges and the exact positions of the peaks can be influenced by factors such as intermolecular hydrogen bonding.

By combining the data from these advanced spectroscopic and chromatographic techniques, researchers can achieve a comprehensive and unambiguous characterization of this compound, which is essential for its application in further scientific studies.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound provides a unique fingerprint based on the absorption of infrared radiation by its specific molecular vibrations.

Detailed research findings indicate several characteristic absorption bands. A prominent and sharp peak consistently appears in the range of 1706–1721.5 cm⁻¹, which is attributed to the carbonyl (C=O) stretching vibration of the carboxylic acid group. researchgate.netresearchgate.netscielo.org.ar The hydroxyl (O-H) stretching of the carboxylic acid is typically observed as a broad band around 3000 cm⁻¹, sometimes extending over the 2800-3100 cm⁻¹ region. researchgate.net Vibrations corresponding to the benzene ring are identifiable in the 1000–1200 cm⁻¹ region. researchgate.net More specifically, ring vibrations have been assigned to bands at 1506 cm⁻¹ and 1462 cm⁻¹. jst.go.jp The specificity of these bands allows for the quantification of the compound in pharmaceutical formulations by measuring the area of the carbonyl band. scielo.org.ar

Table 1: Key FT-IR Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Vibrational Assignment | Reference(s) |

|---|---|---|

| ~3000 | O-H stretch (Carboxylic Acid) | researchgate.net |

| 1706 - 1721.5 | C=O stretch (Carboxylic Acid) | researchgate.netresearchgate.netscielo.org.ar |

| 1506 | Ring vibrations (Benzene) | jst.go.jp |

| 1462 | Ring vibrations (Benzene) | jst.go.jp |

| 1000 - 1200 | Benzene ring region | researchgate.net |

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing FT-IR, FT-Raman spectroscopy provides information on molecular vibrations, particularly for non-polar bonds. Studies on this compound have utilized Raman spectroscopy to investigate its crystalline and amorphous states. nih.gov

High-frequency Raman spectra have been recorded in the 600–1800 cm⁻¹ range. nih.gov The stretching bands of C-H groups (both =C-H and -C-H) are visible between 2700 and 3100 cm⁻¹. researchgate.net Computational studies, corroborated by experimental data, place the carbonyl (νC=O) stretching mode at approximately 1647 cm⁻¹ in the Raman spectrum for the solid, undissociated acid form. nih.gov Raman spectroscopy is particularly useful for studying polymorphism and molecular disorder, as demonstrated by low-frequency experiments (5-200 cm⁻¹) that can distinguish between different crystalline phases. nih.gov

Table 2: Characteristic FT-Raman Shifts for this compound

| Frequency (cm⁻¹) | Vibrational Assignment | Reference(s) |

|---|---|---|

| 2700 - 3100 | C-H stretch | researchgate.net |

| ~1647 | C=O stretch (Carboxylic Acid) | nih.gov |

| 600 - 1800 | High-frequency region | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule, providing insights into its conjugated systems. The UV spectrum of this compound is characterized by absorption bands arising from π→π* transitions in the phenyl chromophore. nih.govnih.gov

The position of the maximum absorbance (λmax) is sensitive to the solvent environment. In acidic media like 0.1N hydrochloric acid, a primary absorption maximum is observed at approximately 222 nm. researchgate.netresearchgate.net In a pH 6.8 phosphate (B84403) buffer, this peak shifts slightly to 224.5 nm. ijpar.com Conversely, in a basic medium such as 0.1N sodium hydroxide, the spectrum exhibits more detail, with two absorption maxima at 264 nm and 272 nm, and a characteristic shoulder at 258 nm. mt.com This solvent-dependent shift (solvatochromism) is crucial for developing accurate quantitative analytical methods.

Table 3: UV-Vis Absorption Maxima of this compound in Different Solvents

| Solvent / Medium | λmax (nm) | Reference(s) |

|---|---|---|

| 0.1N Hydrochloric Acid | 222 | researchgate.netresearchgate.net |

| pH 6.8 Phosphate Buffer | 224.5 | ijpar.com |

| 0.1N Sodium hydroxide | 258 (shoulder), 264, 272 | mt.com |

Chromatographic Techniques for Separation Science and Purity Assessment

Chromatographic methods are fundamental for separating this compound from impurities and for its quantification in complex mixtures such as pharmaceutical dosage forms and biological fluids.

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment and quantification for this compound. A common approach utilizes reversed-phase chromatography on a C18 column. One validated method employs a mobile phase of Acetonitrile (B52724): Acetate (B1210297) Buffer: Acetic Acid (0.1 M) (50:50:0.3 v/v/v) at a pH of 5.5, with detection via a Diode Array Detector (DAD) set at 230 nm.

Since this compound is a chiral molecule, enantioselective separation is often required. Chiral HPLC methods have been developed using specialized columns, such as the CHIRALCEL® OJ-3R, with a mobile phase consisting of 0.008% formic acid in a water-methanol mixture. Coupling HPLC with Mass Spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity, allowing for the determination of the compound and its enantiomers in complex biological matrices like plasma.

Table 4: Example HPLC Method Parameters for this compound Analysis

| Parameter | Method 1 (Reversed-Phase) | Method 2 (Chiral) |

|---|---|---|

| Column | Hibar® µBondapak® C18 | CHIRALCEL® OJ-3R (150 x 4.6 mm, 3 µm) |

| Mobile Phase | Acetonitrile: Acetate Buffer: Acetic Acid (0.1 M) (50:50:0.3 v/v/v), pH 5.5 | 0.008% Formic Acid in 85% Methanol (B129727) (MeOH/DW = 85:15, v/v) |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Detection | DAD at 230 nm | MS/MS |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for analyzing volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert the polar carboxylic acid group into a less polar and more volatile ester or silyl (B83357) derivative.

Several derivatization strategies have been successfully employed. One method involves reaction with pentafluorobenzyl (PFB) bromide to form the PFB-ester, which is then analyzed by GC-MS. nih.gov Another established technique is derivatization with ethyl chloroformate (ECF). nih.gov Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), or butylation are also effective approaches to prepare the compound for GC-MS analysis. oup.comdergipark.org.tr The subsequent GC separation, often on a non-polar column like a DB-1, followed by MS detection, allows for robust and reliable quantification, even in trace amounts within biological samples like plasma or urine. nih.govnih.govscispace.com

Table 5: Derivatization Reagents for GC-MS Analysis of this compound

| Derivatization Reagent | Derivative Formed | Reference(s) |

|---|---|---|

| Pentafluorobenzyl (PFB) Bromide | PFB-ester | nih.gov |

| Ethyl Chloroformate (ECF) | Ethyl ester | nih.gov |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) ester | dergipark.org.tr |

| Reagents for Butylation | Butyl ester | oup.com |

Computational and Theoretical Chemistry Studies of 2 4 Butan 2 Ylphenyl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Reactivity

Quantum chemical calculations are fundamental in understanding the electronic properties of a molecule, which in turn dictate its chemical behavior. These methods, ranging from Density Functional Theory (DFT) to high-level ab initio calculations, can elucidate the electronic structure and reactivity of 2-(4-butan-2-ylphenyl)acetic acid.

Density Functional Theory (DFT) for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. biointerfaceresearch.com It is particularly effective for determining the optimized molecular geometry and energetic properties of organic molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d)), would be the first step in a computational analysis. biointerfaceresearch.com

The optimization process would yield the most stable three-dimensional arrangement of the atoms in the molecule, providing key information on bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's shape and steric profile. Furthermore, DFT calculations provide the total electronic energy of the molecule, from which thermodynamic properties such as the enthalpy of formation can be derived. ulster.ac.uk

Table 1: Predicted Geometric and Energetic Parameters from DFT Calculations

| Parameter | Predicted Value/Information |

| Molecular Formula | C₁₂H₁₆O₂ guidechem.com |

| Molecular Weight | 192.25 g/mol guidechem.com |

| Optimized Geometry | The sec-butyl group and the phenyl ring would exhibit specific rotational conformations to minimize steric hindrance. The carboxylic acid group's orientation relative to the phenyl ring would also be a key structural feature. |

| Total Electronic Energy | A specific value in Hartrees, which serves as a basis for comparing the stability of different conformers. |

| Enthalpy of Formation | A calculated thermodynamic value indicating the energy change upon formation from its constituent elements. |

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. semanticscholar.org While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide more accurate electronic structure information. For a molecule like this compound, these high-level calculations could be used to refine the geometries and energies obtained from DFT. They are particularly useful for obtaining highly accurate descriptions of electron correlation effects, which are important for a precise understanding of molecular properties. semanticscholar.org

HOMO-LUMO Analysis and Charge Transfer Investigations

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO would likely be centered on the carboxylic acid group and the phenyl ring. A smaller HOMO-LUMO gap would suggest higher reactivity. nih.gov Natural Bond Orbital (NBO) analysis can further elucidate charge transfer interactions within the molecule, such as the delocalization of electron density from the phenyl ring to the carboxylic acid group. nih.govresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Characteristics |

| HOMO Energy | A negative value, indicating the energy required to remove an electron. |

| LUMO Energy | A less negative or positive value, indicating the energy released upon accepting an electron. |

| HOMO-LUMO Gap | The difference between LUMO and HOMO energies, indicating the molecule's excitability and reactivity. |

| Charge Transfer | NBO analysis would likely show significant intramolecular charge transfer from the substituted phenyl ring to the acetic acid moiety. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.delibretexts.org It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Red areas signify regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue areas represent regions of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. youtube.com

For this compound, the MEP map would show a region of high negative potential (red) around the oxygen atoms of the carboxylic acid group, making them likely sites for protonation or interaction with positive ions. The aromatic ring would exhibit varying potentials, and the acidic proton of the carboxyl group would be in a region of high positive potential (blue). researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. scispace.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and the flexibility of the structure.

Analysis of Torsional and Rotational Barriers

For a flexible molecule like this compound, with several rotatable bonds, MD simulations are crucial for understanding its conformational preferences. ulster.ac.uk The rotation around the bond connecting the sec-butyl group to the phenyl ring, and the bond connecting the phenylacetic acid moiety, will have specific energy barriers.

Analysis of the MD trajectory would reveal the most populated conformations and the energy barriers between them. This information is vital for understanding how the molecule might interact with biological receptors, as its shape and flexibility are key determinants of its biological activity. The torsional and rotational barriers can be quantified by performing potential energy scans, where the energy of the molecule is calculated as a function of the dihedral angle of a specific bond.

Solvent Effects on Molecular Conformations

The conformation of a molecule, which describes the spatial arrangement of its atoms, is not static and can be significantly influenced by its surrounding environment, particularly the solvent. While specific experimental or computational studies on the solvent effects on the molecular conformation of this compound are not extensively documented in publicly available literature, the principles can be understood through analogous computational investigations of similar molecules.

Computational methods, such as a combination of density functional theory (DFT) and implicit solvent models like the Conductor-like Screening Model (COSMO), are powerful tools to predict how a solvent's polarity and hydrogen-bonding capacity might alter the conformational landscape of a solute. rsc.org For a molecule like this compound, the key areas of conformational flexibility are the rotation around the single bonds connecting the sec-butyl group to the phenyl ring and the acetic acid moiety to the phenyl ring.

In a non-polar solvent, intramolecular forces, such as van der Waals interactions and potential weak hydrogen bonds within the molecule, would likely dominate, leading to a more compact conformation. Conversely, in a polar protic solvent like water, the solvent molecules can form strong hydrogen bonds with the carboxylic acid group. This interaction would likely lead to a more extended conformation of the acetic acid side chain to maximize its interaction with the solvent. rsc.org Furthermore, the hydrophobic sec-butyl and phenyl groups would likely influence the local solvent structure, leading to a hydrophobic hydration shell.

More sophisticated models, known as hybrid implicit-explicit solvent models, can provide a more detailed picture by including a few explicit solvent molecules in the quantum mechanical calculation while treating the bulk solvent with an implicit model. rsc.org This approach would be particularly useful for understanding specific hydrogen-bonding networks between the carboxylic acid group of this compound and protic solvent molecules.

A hypothetical study could involve performing a conformational search in different solvent environments (e.g., vacuum, cyclohexane, ethanol, and water) and then calculating the relative energies of the different conformers. The results would likely show a shift in the population of conformers based on the solvent's dielectric constant and its ability to act as a hydrogen bond donor or acceptor.

Table 1: Predicted Dominant Conformations of this compound in Different Solvents

| Solvent | Predicted Dominant Conformation | Key Interactions |

| Vacuum/Non-polar | Compact | Intramolecular van der Waals forces |

| Polar Aprotic (e.g., DMSO) | Partially extended | Dipole-dipole interactions with the carboxylic acid group |

| Polar Protic (e.g., Water) | Extended | Strong hydrogen bonding with the carboxylic acid group |

Prediction of Structure-Property Relationships (excluding physical properties)

A typical QSAR study involves calculating a variety of molecular descriptors for a set of molecules with known activities. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the observed activity. ijpacr.com

For a class of compounds like phenylacetic acid derivatives, QSAR models have shown that lipophilicity and electronic parameters are often crucial in modulating their biological activity. researchgate.netnih.gov For instance, a QSAR study on a series of 2-phenoxyacetamide (B1293517) analogues as monoamine oxidase inhibitors revealed the importance of lipophilic interactions in modulating their inhibitory potency. researchgate.net Similarly, for anti-inflammatory agents like amfenac (B1665970) and its analogues, QSAR analysis has highlighted the significance of the π-electron density of the aromatic rings in their activity. nih.gov

Given the structure of this compound, a hypothetical QSAR study might reveal the following:

Role of the phenylacetic acid moiety: The electronic properties of the carboxylic acid group, such as its pKa and ability to form hydrogen bonds, would be critical for its interaction with biological targets. The spatial arrangement of this group relative to the phenyl ring would also be a key determinant of activity.

Table 2: Key Molecular Descriptors for a Hypothetical QSAR Study of this compound and its Analogs

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Hydrophobic | LogP | Membrane permeability, binding to hydrophobic pockets |

| Electronic | pKa of carboxylic acid | Ionization state, ability to form ionic interactions |

| Steric | Molecular Volume | Fit within a binding site |

| Topological | Wiener Index | Molecular branching and shape |

In Silico Screening for Ligand-Target Interactions (non-clinical)

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.gov This approach is faster and more cost-effective than traditional high-throughput screening. For this compound, which shares structural similarities with known NSAIDs like ibuprofen (B1674241), in silico screening can be a powerful tool to predict its potential biological targets and to design novel analogs with improved properties. multiresearchjournal.compharmascholars.com

Protein-ligand docking is a molecular modeling technique that predicts the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. researchgate.net The primary goal of docking is to predict the binding mode and affinity of a ligand to a target protein.

Given the structural resemblance of this compound to ibuprofen, a logical starting point for docking studies would be the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are the primary targets of most NSAIDs. pharmascholars.comijpsr.com Docking simulations of this compound into the active sites of COX-1 and COX-2 could provide valuable information about its potential inhibitory activity and selectivity.

The docking process involves:

Preparation of the protein and ligand structures: This includes obtaining the 3D structures of the COX enzymes from the Protein Data Bank (PDB) and generating a 3D model of this compound.

Defining the binding site: This is typically the known active site of the enzyme.

Running the docking algorithm: The software samples a large number of possible conformations and orientations of the ligand within the binding site.

Scoring and analysis: The different poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Table 3: Hypothetical Docking Results of this compound with COX-2

| Interaction Type | Interacting Residue (Hypothetical) | Ligand Moiety Involved |

| Hydrogen Bond | Arginine 120 | Carboxylic acid |

| Hydrophobic Interaction | Tyrosine 355 | Phenyl ring |

| Hydrophobic Interaction | Valine 523 | sec-Butyl group |

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. researchgate.netderpharmachemica.com Pharmacophore modeling is a powerful tool in drug discovery for identifying new molecules with the potential to bind to a specific target and for designing new analogs with improved properties.

Starting from a known active compound like this compound or a set of known COX inhibitors, a pharmacophore model can be generated. researchgate.netnih.gov This model would typically consist of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, all arranged in a specific 3D geometry. derpharmachemica.com

For instance, a pharmacophore model for a COX-2 inhibitor might include:

A hydrogen bond acceptor feature corresponding to the carboxylic acid group.

A hydrophobic feature representing the phenyl ring.

An additional hydrophobic or aromatic feature corresponding to the sec-butyl group or a similar substituent.

Once a pharmacophore model is developed and validated, it can be used to screen large virtual libraries of compounds. nih.gov Molecules that match the pharmacophore model are considered "hits" and are prioritized for further investigation, such as docking studies or experimental testing.

Furthermore, the pharmacophore model can guide the design of a virtual library of analogs of this compound. By systematically modifying the structure of the parent molecule while ensuring that the key pharmacophoric features are maintained, it is possible to explore a wide range of chemical space and identify new compounds with potentially enhanced activity, selectivity, or improved pharmacokinetic properties. For example, the sec-butyl group could be replaced with other alkyl or aryl groups to explore the impact on binding affinity, or the substitution pattern on the phenyl ring could be altered. acs.org

Molecular and Biochemical Mechanistic Investigations of 2 4 Butan 2 Ylphenyl Acetic Acid in Vitro and Non Clinical

Target Identification and Ligand-Binding Studies (in vitro, biochemical systems)

The primary molecular target of 2-(4-butan-2-ylphenyl)acetic acid is understood through its close structural relationship with the well-characterized non-steroidal anti-inflammatory drug (NSAID), Ibuprofen (B1674241). In vitro studies have firmly established that the principal targets for Ibuprofen and its related compounds are the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.govnih.gov These enzymes are critical in the biosynthesis of prostaglandins (B1171923) from arachidonic acid.

Crystallographic studies of Ibuprofen bound to ovine COX-1 and murine COX-2 have provided detailed insights into the ligand-binding interactions. nih.gov These studies reveal that the carboxylate group of the acetic acid moiety forms a crucial salt bridge with the guanidinium (B1211019) group of a highly conserved arginine residue (Arg-120) at the entrance of the COX active site. nih.gov Additionally, a hydrogen bond is formed between the carboxylate and the hydroxyl group of Tyr-355. nih.gov The phenylacetic acid core of the molecule occupies a hydrophobic channel within the enzyme. Given that this compound shares the same phenylacetic acid core and carboxylate group as Ibuprofen, it is anticipated to engage in identical key binding interactions with Arg-120 and Tyr-355 within the active site of both COX-1 and COX-2. The S-enantiomer of Ibuprofen is shown to have a higher affinity for COX-2, and it is the S-isomer that is observed in the crystal structure of the Ibuprofen-COX-2 complex. nih.gov

Interactive Table: Key Ligand-Binding Interactions of Phenylacetic Acid-based COX Inhibitors

| Interacting Residue | Type of Interaction | Moiety Involved | Reference |

| Arginine (Arg-120) | Salt Bridge | Carboxylate | nih.gov |

| Tyrosine (Tyr-355) | Hydrogen Bond | Carboxylate | nih.gov |

| Valine (Val-349) | Hydrophobic | Phenyl ring | |

| Alanine (Ala-527) | Hydrophobic | Phenyl ring | |

| Leucine (Leu-352) | Hydrophobic | Butyl group |

Enzymatic Modulation and Inhibition Studies (in vitro, purified enzyme systems)

In vitro assays using purified enzyme systems have demonstrated that Ibuprofen is a non-selective inhibitor of both COX isoforms. However, there is a degree of preferential inhibition towards COX-1. For instance, in a whole blood assay, Ibuprofen inhibited COX-1 more effectively than COX-2. nih.gov The inhibitory potency of NSAIDs can be influenced by the specific assay conditions, such as the substrate concentration. nih.gov

Interactive Table: Comparative In Vitro COX Inhibition Data for Ibuprofen

| Compound | Enzyme | Assay Type | IC50 (µM) | Selectivity Index (COX-2/COX-1) | Reference |

| (±)-Ibuprofen | COX-1 | Reversible, competitive | 4.85 | - | |

| Ibuprofen | COX-1 | Human Whole Blood | - | - | nih.gov |

| Ibuprofen | COX-2 | Human Whole Blood | - | 2.3 - 3.3 | nih.gov |

Note: Specific IC50 values for this compound are not available. The data for Ibuprofen is presented for comparative purposes.

Cellular Pathway Modulation in Model Systems (e.g., specific cell lines, non-human organisms, not human clinical data)

The enzymatic inhibition of COX by this compound directly modulates the arachidonic acid cascade, leading to a reduction in the synthesis of prostaglandins. Prostaglandins are key signaling molecules involved in inflammatory processes, pain, and fever. In cellular models, the addition of NSAIDs like Ibuprofen leads to a dose-dependent decrease in the production of prostaglandins such as prostaglandin (B15479496) E2 (PGE2). pharmaffiliates.com

Beyond the direct impact on prostaglandin synthesis, there is evidence that phenylacetic acid derivatives can modulate other cellular pathways. Studies on the enantiomers of Ibuprofen have shown that they can inhibit the activation of the transcription factor nuclear factor-kappa B (NF-κB) in T-cell stimulation models. youtube.com NF-κB is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. The inhibition of NF-κB activation by R(-)-ibuprofen (IC50: 121.8 μM) and S(+)-ibuprofen (IC50: 61.7 μM) suggests a mechanism of anti-inflammatory action that is independent of COX inhibition. youtube.com It is plausible that this compound may exert similar effects on the NF-κB signaling pathway.

Investigation of Receptor Interactions and Signal Transduction Pathways (in vitro)

The primary signal transduction pathway influenced by this compound is the one initiated by the products of the cyclooxygenase enzymes. Prostaglandins produced by COX-1 and COX-2 exert their effects by binding to a family of G-protein coupled receptors (GPCRs). By inhibiting the synthesis of these ligands, this compound effectively dampens the downstream signaling from these prostanoid receptors, which are involved in a multitude of physiological and pathological processes, including inflammation and pain signaling.

The modulation of the NF-κB pathway also represents a key interaction with a major signal transduction cascade. youtube.com The mechanism by which Ibuprofen enantiomers inhibit NF-κB activation appears to be upstream of the dissociation of the NF-κB-IκB complex. youtube.com There is no direct evidence to suggest that this compound interacts with other receptor types. Its mechanism of action is believed to be primarily mediated through the inhibition of enzymatic activity and the subsequent modulation of inflammatory signaling pathways.

Metabolic Pathways and Biotransformation Studies Excluding Clinical Pharmacokinetics and Human Data

In Vitro Enzymatic Biotransformation Studies in Subcellular Fractions (e.g., microsomes, S9 fractions)

In vitro studies utilizing subcellular fractions like microsomes and S9 fractions have been instrumental in elucidating the enzymatic processes involved in the metabolism of 2-(4-butan-2-ylphenyl)acetic acid. These systems contain a rich milieu of drug-metabolizing enzymes, primarily from the liver.

The metabolism of the S-(+)-enantiomer of ibuprofen (B1674241) is predominantly catalyzed by the cytochrome P450 isoform CYP2C9. nih.gov In contrast, the R-(-) antipode's metabolism is more associated with the CYP2C8 isoform. nih.gov The primary metabolic pathways involve oxidation, leading to the formation of major metabolites such as 2-hydroxy-ibuprofen and carboxy-ibuprofen. nih.gov

The biotransformation in these subcellular fractions is influenced by the presence of cofactors like NADPH for Phase I reactions and UDPGA for Phase II glucuronidation. researchgate.netmdpi.com For example, studies with loxoprofen, another NSAID, in human liver microsomes identified hydroxylation and glucuronidation as key metabolic pathways, with CYP3A4 and UGT2B7 being the major enzymes involved, respectively. mdpi.com

Table 1: In Vitro Biotransformation of this compound in Subcellular Fractions

| Subcellular Fraction | Key Enzymes Involved | Major Metabolites Identified | Reference |

| Liver Microsomes | CYP2C9 | 2-hydroxy-ibuprofen, carboxy-ibuprofen | nih.gov |

| Liver S9 Fractions | CYPs, UGTs | Hydroxy-ibuprofen, Glucuronide conjugates | nih.govresearchgate.net |

Microbial Degradation and Environmental Fate Studies

The widespread use of this compound has led to its detection in various environmental compartments, prompting studies on its microbial degradation and environmental fate. researchgate.netnanogap.es While modern wastewater treatment plants can remove a significant portion of ibuprofen, its continuous release necessitates understanding its persistence and breakdown in the environment. nanogap.esmdpi.com

Bacterial degradation is a primary pathway for the dissipation of pharmaceuticals in the environment. mdpi.com Several bacterial strains have been identified that can degrade ibuprofen. For example, Achromobacter spanius and Achromobacter piechaudii have demonstrated the ability to utilize ibuprofen as a sole carbon source, achieving high degradation efficiencies. mdpi.com The degradation process often begins with hydroxylation, a reaction catalyzed by monooxygenases, indicating the key role of these enzymes in the initial breakdown of the ibuprofen molecule. mdpi.com

The environmental fate of this compound is influenced by factors such as sunlight, temperature, pH, and the presence of microorganisms. mdpi.compsu.edu Photodegradation can occur, particularly in the presence of sunlight. psu.edu However, the compound can persist in aquatic environments, potentially impacting aquatic organisms. researchgate.netnanogap.es Its insolubility in water and lipophilicity are characteristics of concern regarding its environmental impact. researchgate.net

Studies on the biodegradation of other structurally related compounds, like the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), provide further insights into microbial degradation pathways. Microorganisms capable of degrading 2,4-D are widespread and utilize enzymes like dioxygenases to initiate the breakdown of the molecule. nih.govnih.gov This suggests that similar enzymatic mechanisms could be involved in the degradation of this compound by various microbial communities. mdpi.comfrontiersin.org

Table 2: Microbial Degradation of this compound

| Microorganism | Degradation Efficiency | Key Enzymes Implicated | Reference |

| Achromobacter spanius S11 | 95.7% after 144h | Catechol 1,2-dioxygenase, Laccase, Monooxygenases | mdpi.com |

| Achromobacter piechaudii S18 | 73.01% after 7 days | Not specified | mdpi.com |

| Priestia megaterium SBUG 518 | ~73% within 72h | Cytochrome P450 systems | nih.gov |

Identification of Metabolites via Advanced Analytical Techniques

The identification and structural elucidation of metabolites of this compound are crucial for a complete understanding of its biotransformation. Advanced analytical techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS), have been pivotal in these studies. ijpras.com

High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of the elemental composition of metabolites. ijpras.com Tandem mass spectrometry (MS/MS) experiments are used to obtain structural information by fragmenting the metabolite ions. ijpras.com These techniques have been successfully applied to identify metabolites in various biological matrices. nih.gov

In the context of microbial degradation, LC-MS analysis of culture supernatants has led to the identification of several intermediate metabolites. For instance, in studies with Achromobacter spanius, metabolites such as 1,2-dihydroxyibuprofen and trihydroxyibuprofen were identified, suggesting a stepwise oxidation of the parent compound. mdpi.com Similarly, in studies with Priestia megaterium, metabolites like 2-hydroxyibuprofen, carboxyibuprofen, and an ibuprofen pyranoside conjugate were detected. nih.gov

The use of different ionization techniques and scan modes in mass spectrometry, such as precursor ion scanning and neutral loss scanning, can help in the targeted detection of specific types of metabolites, including phase II conjugates like glucuronides. ijpras.com For example, a semi-microcolumn LC system with both UV and pulsed amperometric detectors was used to analyze ibuprofen metabolites in urine, allowing for the simultaneous detection of five metabolites and information on their glucuronidation. nih.gov

Table 3: Analytical Techniques for Metabolite Identification

| Analytical Technique | Application in Metabolite Identification | Detected Metabolites | Reference |

| LC-MS | Identification of microbial degradation products | 1,2-dihydroxyibuprofen, trihydroxyibuprofen | mdpi.com |

| LC-MS | Identification of bacterial biotransformation products | 2-hydroxyibuprofen, carboxyibuprofen, ibuprofen pyranoside | nih.gov |

| LC with UV and Pulsed Amperometric Detection | Analysis of urinary metabolites | Five ibuprofen metabolites and their glucuronides | nih.gov |

| UPLC-QTOF-MS | Detection in biological fluids | Parent compound and potential metabolites | nih.govnih.gov |

Crystallography and Solid State Chemistry of 2 4 Butan 2 Ylphenyl Acetic Acid

X-ray Diffraction Studies for Single Crystal Structure Determination

The definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule within the crystal lattice.

However, a thorough search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals no deposited crystal structure for 2-(4-butan-2-ylphenyl)acetic acid. Consequently, no experimental data on its unit cell parameters, space group, or the specific geometry of the molecule in the solid state can be provided.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Calculated Density (g/cm³) | Data not available |

Polymorphism and Co-crystallization Research for Solid-State Forms

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical area of study, particularly in the pharmaceutical and materials sciences, as different polymorphs can exhibit varying physical properties. Similarly, co-crystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, is a common strategy to modify the physicochemical properties of a solid.

There is no published research on the polymorphic forms of this compound. Studies dedicated to screening for different crystalline forms or investigating its co-crystallization with other molecules have not been reported in the scientific literature. Therefore, no data on different polymorphs or co-crystals of this compound can be presented.

Characterization of Supramolecular Interactions in the Solid State

Supramolecular interactions, such as hydrogen bonding and van der Waals forces, govern the assembly of molecules in the crystal lattice. For a carboxylic acid like this compound, the formation of hydrogen-bonded dimers via the carboxylic acid groups is a highly probable and commonly observed supramolecular synthon. Other potential interactions could include C-H···π interactions involving the phenyl ring.

Without a determined crystal structure, any discussion of the specific supramolecular interactions in the solid state of this compound remains purely speculative. The precise nature of the hydrogen bonding network and other non-covalent interactions has not been experimentally determined or described.

Table 2: Potential Supramolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Status |

| Hydrogen Bond | O-H (acid) | O=C (acid) | Not experimentally confirmed |

| π-interactions | Phenyl ring | Phenyl ring | Not experimentally confirmed |

Analytical Method Development for Research Applications of 2 4 Butan 2 Ylphenyl Acetic Acid

Development of Robust and Sensitive Quantification Methods for Research Samples

The quantification of 2-(4-butan-2-ylphenyl)acetic acid in complex matrices, such as biological fluids or environmental samples, necessitates highly sensitive and selective analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry, are the predominant techniques.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of profen-class compounds. jocpr.comresearchgate.net The separation is typically achieved on a C18 column, where the nonpolar stationary phase interacts with the phenyl group of the molecule. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govmdpi.com The pH of the aqueous phase is a critical parameter; maintaining a pH below the pKa of the carboxylic acid group (around 4-5) ensures the compound is in its protonated, less polar form, leading to better retention and peak shape. nih.gov Detection is commonly performed using a UV detector, with the maximum absorbance for this class of compounds typically observed between 220 nm and 230 nm. mdpi.comijbpas.com

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): For higher sensitivity and selectivity, especially at low concentrations in complex matrices, UPLC-MS/MS is the method of choice. dergipark.org.tr UPLC systems use smaller particle size columns (e.g., <2 µm), which provides higher resolution and faster analysis times compared to traditional HPLC. nih.gov Coupling with a tandem mass spectrometer allows for detection using Multiple Reaction Monitoring (MRM). dergipark.org.tr In MRM mode, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole. This technique significantly reduces background noise and enhances specificity. For this compound, the precursor ion would be the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique, particularly for volatile compounds. For non-volatile compounds like this compound, a derivatization step is required to increase volatility and thermal stability. This often involves converting the carboxylic acid to a more volatile ester (e.g., methyl or silyl (B83357) ester). Following derivatization, the sample is introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase before being detected by a mass spectrometer. nih.gov

Sample preparation for these methods typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the sample matrix and minimize interference. researchgate.netscirp.org

Table 1: Examples of Chromatographic Conditions for Quantification

Chiral Separation Techniques for Enantiomeric Purity Determination (e.g., Chiral HPLC, GC)

This compound possesses a chiral center at the carbon atom bearing the carboxylic acid group, meaning it can exist as two enantiomers. As enantiomers often exhibit different pharmacological activities, methods to separate and quantify them are crucial.

Chiral High-Performance Liquid Chromatography (HPLC): Direct chiral separation is most commonly achieved using HPLC with a chiral stationary phase (CSP). actamedicamarisiensis.ronih.gov These phases are designed to have stereospecific interactions with the enantiomers, leading to different retention times. For profen-class compounds, several types of CSPs have proven effective:

Polysaccharide-based CSPs: Columns with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support are widely used.

Protein-based CSPs: Columns based on immobilized proteins, such as ovomucoid, can provide excellent enantioselectivity for acidic compounds. actamedicamarisiensis.ro

Cyclodextrin-based CSPs: Cyclodextrins can form inclusion complexes with the enantiomers, leading to separation. nih.gov

The mobile phase composition, including the type and concentration of the organic modifier and the pH of any aqueous component, is optimized to achieve the best resolution between the enantiomeric peaks. actamedicamarisiensis.ro

Indirect Chiral Separation: An alternative approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral RP-HPLC column. researchgate.netscirp.org This method can be very effective but requires an optically pure derivatizing agent and an additional reaction step.

Supercritical Fluid Chromatography (SFC): Packed column SFC is an increasingly popular technique for chiral separations. researchgate.net It uses supercritical CO2 as the main mobile phase, often with a small amount of an organic modifier (like methanol or ethanol). SFC can offer faster separations and reduced solvent consumption compared to HPLC. researchgate.net Studies on the related compound ibuprofen (B1674241) have shown that Kromasil CHI-TBB, a brush-type CSP, provides excellent separation. researchgate.net

Table 2: Examples of Chiral Separation Methods

Method Validation for Accuracy, Precision, and Robustness in Research Contexts

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. Method validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH) or the United States Pharmacopeia (USP). nih.gov Key validation parameters include:

Accuracy: This measures the closeness of the experimental value to the true value. It is typically assessed by analyzing samples with known concentrations (spiked samples) and calculating the percent recovery. nih.gov For research applications, recoveries are often expected to be within 85-115%. nih.govnih.gov

Precision: This describes the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov A %RSD of ≤ 2% is often desired, though higher values may be acceptable depending on the application. nih.gov

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of standards at different concentrations and is demonstrated by a high correlation coefficient (r²) for the calibration curve, typically >0.99. ijbpas.comwisdomlib.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govmdpi.com These are crucial for trace analysis.

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate). nih.gov It provides an indication of the method's reliability during normal usage. wisdomlib.org

Table 3: Representative Method Validation Data

Patent Landscape and Intellectual Property Analysis in Academic Research for 2 4 Butan 2 Ylphenyl Acetic Acid

Analysis of Patent Filings Related to Novel Synthetic Routes and Intermediates

The patent literature for arylpropionic acids reveals a consistent effort to develop more efficient, cost-effective, and environmentally friendly synthetic routes. Early syntheses have often been replaced by more streamlined processes, a trend that is highly likely to apply to the synthesis of 2-(4-butan-2-ylphenyl)acetic acid.

A common strategy observed in the patents for profens involves the synthesis starting from a substituted benzene (B151609) ring, followed by the construction of the propionic acid side chain. For instance, a patented process for producing 2-(4-isobutylphenyl)propionic acid (ibuprofen) involves the chloromethylation of an alkylbenzene, conversion to the cyanide, and subsequent hydrolysis to the acid. google.com Another approach for preparing 2-(3-benzoylphenyl)propionic acid (ketoprofen) starts from 3-benzoylphenyl acetonitrile (B52724), which is then methylated and hydrolyzed. google.com

These patented methods often focus on improving yield, reducing the number of steps, and utilizing milder reaction conditions. For example, a patent for ketoprofen (B1673614) synthesis describes a method that avoids condensation by-products and has a high reaction yield suitable for industrial production. google.com

The intermediates in these synthetic pathways are also crucial aspects of the patent claims. Protecting novel intermediates ensures that competitors cannot easily adopt a similar synthetic route. For any new synthesis of this compound, it is expected that patent applications would not only claim the final compound but also key intermediates that are novel and non-obvious.

Table 1: Patented Synthetic Approaches for Structurally Related Arylpropionic Acids

| Compound | Patented Synthetic Strategy | Key Features Claimed | Illustrative Patent |

| Ibuprofen (B1674241) | Multi-step process from an alkylbenzene via chloromethylation and cyanation. google.com | Improved yield, inhibition of side reactions. google.com | US4186270A google.com |

| Ketoprofen | Methylation and hydrolysis of 3-benzoylphenyl acetonitrile. google.com | Shorter and less exacting method. google.com | US4201870A google.com |

| Ketoprofen | Reaction of 3-nitrile ethyl benzophenone (B1666685) with chlorine hydride gas followed by hydrolysis. google.com | High yield, mild conditions, suitable for industrial scale-up. google.com | CN101759556B google.com |

Research on Patent Claims for Unique Derivatives and Their Non-Clinical Applications

The patenting of unique derivatives is a common strategy to extend the intellectual property protection of a parent compound. For arylpropionic acids, this includes the formation of salts, esters, and amides to improve properties such as solubility, bioavailability, or to develop new formulations.

Patents for ketoprofen, for instance, describe various salts with organic bases, which can lead to improved pharmaceutical compositions. google.com Similarly, for ibuprofen, patent applications have been filed for hybrid conjugates with amino acids, aiming to create anti-inflammatory and analgesic agents with potentially reduced side effects. justia.com These derivatives are often claimed for specific non-clinical applications, such as their use in particular formulations (e.g., topical gels, injectable solutions) or for their improved physicochemical properties. google.comgoogleapis.com

A significant area of patent activity for this class of compounds revolves around the resolution of enantiomers. Since often only one enantiomer (typically the S-enantiomer) is pharmacologically active, patents have been granted for processes to resolve the racemic mixture and for compositions containing the substantially pure enantiomer. googleapis.comgoogle.com This strategy not only enhances the therapeutic profile but also provides a new layer of patent protection.